molecular formula C9H9N3O2 B2881083 3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2490406-78-3

3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2881083
CAS No.: 2490406-78-3
M. Wt: 191.19
InChI Key: AYJPHLZTDZHKMK-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a triazole ring substituted with a hydroxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzohydrazide with acetic anhydride and methyl isocyanate. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or pyridine.

Major Products

    Oxidation: 3-(4-Oxophenyl)-4-methyl-1H-1,2,4-triazol-5-one.

    Reduction: 3-(4-Hydroxyphenyl)-4-methyl-1H-1,2,4-triazoline.

    Substitution: 3-(4-Alkoxyphenyl)-4-methyl-1H-1,2,4-triazol-5-one.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of oxidative stress pathways.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to modulate reactive oxygen species (ROS) levels.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propanoic acid: This compound shares the hydroxyphenyl group but has a different core structure.

    4-Hydroxyphenylpyruvate: Another compound with a hydroxyphenyl group, but with a different functional group arrangement.

    3-(4-Hydroxyphenyl)amino)propanoic acid: A derivative with an amino group instead of a triazole ring.

Uniqueness

3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its triazole ring, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-4-methyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-8(10-11-9(12)14)6-2-4-7(13)5-3-6/h2-5,13H,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJPHLZTDZHKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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